molecular formula C14H23NO3 B563557 O-Desmethyl Metoprolol-d5 CAS No. 1189981-81-4

O-Desmethyl Metoprolol-d5

Cat. No.: B563557
CAS No.: 1189981-81-4
M. Wt: 258.373
InChI Key: CUKXSBOAIJILRY-UXCJJYBCSA-N
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Description

O-Desmethyl Metoprolol-d5 is a deuterium-labeled derivative of O-Desmethyl Metoprolol, which is a metabolite of the beta-1 adrenergic receptor blocker metoprolol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Metoprolol-d5 involves the deuteration of O-Desmethyl Metoprolol. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

O-Desmethyl Metoprolol-d5 is widely used in scientific research, including:

    Chemistry: Used as a tracer in studies involving the metabolic pathways of metoprolol.

    Biology: Employed in the investigation of the biological effects of metoprolol and its metabolites.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metoprolol.

    Industry: Applied in the development of new beta-blockers and other cardiovascular drugs .

Mechanism of Action

O-Desmethyl Metoprolol-d5 exerts its effects by blocking the beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output. The compound specifically targets the beta-1 receptors, minimizing the effects on beta-2 receptors, which are found in the lungs and other tissues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the metabolism and distribution of metoprolol .

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UXCJJYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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